Acetophenone, 3'-(trimethylsiloxy)- is an aromatic ketone characterized by the presence of a trimethylsiloxy group attached to the acetophenone structure. The compound has the molecular formula and is recognized for its unique chemical properties that arise from both the acetophenone backbone and the trimethylsiloxy substituent. This compound is typically a colorless to light yellow liquid with a pleasant aroma, making it valuable in various industrial applications.
Acetophenone itself is a well-known precursor in organic synthesis, commonly used in the production of fragrances, resins, and pharmaceuticals. The addition of the trimethylsiloxy group enhances its stability and solubility in organic solvents, which can influence its reactivity and application in different chemical processes .
The biological activity of acetophenone derivatives, including acetophenone, 3'-(trimethylsiloxy)-, has been explored in various studies. Acetophenone itself exhibits antimicrobial properties and has been investigated for its potential use as a sedative and hypnotic agent.
In pharmacology, acetophenone is metabolized in humans to benzoic acid and other metabolites, which may have implications for its safety and efficacy as a therapeutic agent. The trimethylsiloxy group may enhance its bioavailability or alter its interaction with biological targets .
The synthesis of acetophenone, 3'-(trimethylsiloxy)- can be achieved through several methods:
Acetophenone, 3'-(trimethylsiloxy)- finds applications across various industries:
Studies on interaction mechanisms involving acetophenone derivatives indicate that they may interact with various enzymes and receptors. For example:
Several compounds share structural similarities with acetophenone, 3'-(trimethylsiloxy)-. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Acetophenone | Aromatic Ketone | Simple aromatic ketone used widely in industry |
| Hydroxyacetophenones | Hydroxy Aromatic | Contains hydroxyl groups affecting reactivity |
| Benzylacetone | Aromatic Ketone | Similar structure but with an additional benzyl |
| 4-Methylacetophenone | Aromatic Ketone | Methyl substitution affecting physical properties |
| 2-Acetylphenol | Aromatic Ketone | Hydroxy substitution influencing biological activity |
The uniqueness of acetophenone, 3'-(trimethylsiloxy)- lies in its combination of an aromatic ketone structure with a trimethylsiloxy group. This modification not only enhances its stability but also alters its solubility and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical behaviors or interactions .
The synthesis of aryl trimethylsilyl ethers, including acetophenone derivatives, originated in the mid-20th century with the exploration of silicon-based protecting groups. Initial methods relied on the reaction of phenolic hydroxyl groups with chlorotrimethylsilane (TMS-Cl) in the presence of tertiary amines such as triethylamine or pyridine to scavenge hydrochloric acid byproducts. For example, the silylation of 3'-hydroxyacetophenone using TMS-Cl yielded acetophenone, 3'-(trimethylsiloxy)-, albeit with modest efficiency due to competing side reactions.
A breakthrough came with the introduction of hexamethyldisilazane (HMDS) as a silylating agent, which generated trimethylsilyl ethers via ammonolysis. This method proved advantageous for acid-sensitive substrates, as it avoided the corrosive HCl byproduct. However, early applications faced challenges in regioselectivity, particularly when silylating polyhydroxy aromatic systems. The Reimer–Tiemann reaction, though primarily used for ortho-formylation, indirectly influenced silylation strategies by highlighting the reactivity of phenolic intermediates under basic conditions.
Comparative studies of silylation agents revealed that HMDS offered superior compatibility with ketone functionalities compared to TMS-Cl, as demonstrated in the synthesis of acetophenone, 3'-(trimethylsiloxy)-. The development of biphasic solvent systems—combining aqueous bases with organic phases—further enhanced reaction yields by mitigating hydrolysis of the sensitive silyl ether products.
The need for stable yet removable protecting groups in phenolic ketone chemistry drove innovations in silyl group design. Trimethylsilyl (TMS) ethers, while easily introduced, exhibited limited stability under acidic or protic conditions. This limitation spurred the adoption of bulkier alternatives such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups, which offered enhanced steric protection. For acetophenone, 3'-(trimethylsiloxy)-, the TMS group remained prevalent due to its compatibility with subsequent transformations, such as hydrodeoxygenation catalyzed by bimetallic Fe–Ru nanoparticles.
A pivotal advancement was Kobayashi’s method, which utilized o-silylaryl triflates for aryne generation. While not directly applied to acetophenone derivatives, this protocol demonstrated the critical role of fluoride ions in selectively cleaving silyl ethers, informing deprotection strategies for phenolic ketones. The use of cesium fluoride (CsF) in acetonitrile emerged as a standard for controlled desilylation, balancing reactivity and functional group preservation.
The introduction of thexyldimethylsilyl (TDS) and tert-butyldiphenylsilyl (TBDPS) groups addressed stability concerns in multifunctional substrates. For instance, TBDPS-protected acetophenone derivatives resisted migration under acidic conditions, enabling their use in multistep syntheses. These advances were complemented by catalytic systems such as Nafion SAC-13, which facilitated silylation of tertiary alcohols and ketones under mild conditions, expanding the substrate scope for acetophenone functionalization.
Friedel-Crafts acylation represents a fundamental approach for constructing aromatic silyl ether systems, particularly in the synthesis of acetophenone derivatives bearing trimethylsiloxy substituents [1] [2]. The methodology relies on electrophilic aromatic substitution mechanisms where Lewis acid catalysts activate acyl halides to generate highly electrophilic acylium ion intermediates [3] [4]. These intermediates subsequently undergo nucleophilic attack by aromatic rings, forming carbon-carbon bonds that can be further functionalized with silyl ether groups.
The mechanistic pathway involves initial coordination of the Lewis acid catalyst, typically aluminum chloride or boron trifluoride, to the carbonyl oxygen of the acyl halide [1] [3]. This coordination significantly enhances the electrophilicity of the carbonyl carbon, facilitating the formation of the acylium ion through heterolytic cleavage of the carbon-halogen bond [4]. The aromatic ring then attacks the electrophilic carbon center, forming a sigma complex intermediate that subsequently undergoes deprotonation to restore aromaticity and yield the acylated product [1].
For trimethylsiloxy-substituted acetophenone synthesis, the strategy typically involves pre-functionalization of hydroxyl-bearing acetophenone precursors with silyl protecting groups [5] [6]. The trimethylsilyl group serves as both a protecting moiety and a directing element that influences regioselectivity in subsequent acylation reactions [5]. Research has demonstrated that silyl ether substituents exhibit moderate electron-donating character, activating the aromatic ring toward electrophilic attack while providing steric hindrance that controls regiochemical outcomes [7] [8].
Experimental conditions for these transformations typically require anhydrous environments with temperatures ranging from 0 to 80 degrees Celsius [3] [4]. Reaction times vary from 2 to 8 hours depending on substrate reactivity and catalyst loading [3]. The choice of Lewis acid catalyst significantly impacts both reaction rate and regioselectivity, with aluminum chloride providing high reactivity but potentially causing silyl ether cleavage under harsh conditions [5].
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Direct Silylation with Trimethylsilyl Chloride | Trimethylsilyl Chloride, Base (Triethylamine, Pyridine) | 0-25 | 1-6 | 75-90 | High |
| Trimethylsilyl Triflate Route | Trimethylsilyl Triflate, Tertiary Amine | 0-25 | 0.5-2 | 85-95 | Very High |
| Hexamethyldisilazane Method | Hexamethyldisilazane, Catalyst | 25-60 | 2-12 | 70-85 | Moderate |
| Friedel-Crafts Acylation Route | Acyl Chloride, Aluminum Chloride, Silyl Reagent | 0-80 | 2-8 | 60-80 | Variable |
Recent investigations have revealed that the regioselectivity of Friedel-Crafts acylation can be enhanced through careful selection of reaction conditions and catalyst systems [3] [7]. Sterically controlled intermolecular acylation reactions demonstrate improved selectivity when employing twisted amide substrates under mild conditions, achieving regioselective carbon-carbon bond formation [3]. These findings suggest that substrate pre-organization and catalyst design play crucial roles in determining reaction outcomes.
Nucleophilic silylation methodologies provide direct routes to trimethylsiloxy-substituted acetophenone derivatives through the functionalization of ketone substrates [9] [10] [11]. These approaches exploit the nucleophilic character of silyl anions or neutral silyl reagents in combination with appropriate activating agents [11] [12]. The fundamental mechanism involves nucleophilic attack of silicon-centered nucleophiles on electrophilic ketone carbonyls, followed by subsequent rearrangement or elimination processes [11] [12].
The most prevalent nucleophilic silylation strategy employs trimethylsilyl chloride in conjunction with basic conditions to generate silyl enol ethers [11] [5]. Under these conditions, the base deprotonates the ketone to form an enolate anion, which subsequently undergoes nucleophilic substitution at the silicon center of trimethylsilyl chloride [11]. This transformation proceeds through an silicon-nitrogen-2 silicon mechanism, where the enolate oxygen acts as the nucleophile to displace chloride and form the silicon-oxygen bond [6].
Alternative nucleophilic silylation approaches utilize hexamethyldisilazane as a silylating reagent under catalytic conditions [5] [6]. This methodology offers advantages in terms of byproduct formation, as the reaction liberates ammonia rather than hydrogen chloride, simplifying workup procedures [5]. The reaction can be catalyzed by various Lewis acids including trimethylsilyl chloride, ammonium chloride, or lithium chloride, with catalyst choice affecting both reaction rate and selectivity [5].
| Approach | Key Mechanism | Rate-Determining Step | Regioselectivity Control | Catalyst Type |
|---|---|---|---|---|
| Nucleophilic Silylation - Trimethylsilyl Chloride Route | Silicon-Nitrogen-2 Silicon Nucleophilic Substitution | Nucleophilic Attack on Silicon | Sterics Around Hydroxyl Group | Bronsted Base |
| Nucleophilic Silylation - Hexamethyldisilazane Route | Acid-Catalyzed Aminolysis-Silylation | Silyl Transfer to Hydroxyl | Catalyst-Substrate Interaction | Lewis Acid |
| Dehydrogenative Silylation | Oxidative Addition-Reductive Elimination | Reductive Elimination of Hydrogen Gas | Metal-Ligand Cooperation | Rhodium/Iridium Complexes |
Advanced nucleophilic silylation techniques incorporate organocatalytic asymmetric synthesis protocols for generating silicon-stereogenic silyl ethers [10]. These methodologies employ imidodiphosphorimidates catalysts to achieve enantioselective carbon-carbon bond forming desymmetrization reactions [10]. The catalytic system enables quantitative formation of products with excellent enantioselectivity through a mechanism involving intramolecular cation-pi cyclization [10].
Research has demonstrated that nucleophilic silylation reactions can be optimized through careful control of reaction parameters including temperature, solvent choice, and base selection [12] [6]. Kinetic studies reveal that the order of reaction components follows expected patterns for most reagents, with silyl chloride exhibiting higher-order kinetics suggesting multistep mechanisms [12]. These findings indicate that the second equivalent of silyl chloride assists in forming the reactive intermediate leading to the rate-determining step [12].
Transition metal-catalyzed methodologies represent the most sophisticated approaches for regioselective synthesis of trimethylsiloxy-substituted acetophenone derivatives [13] [14] [15]. These catalytic systems enable precise control over both regiochemistry and stereochemistry through coordination of substrates to metal centers, followed by selective carbon-silicon or carbon-hydrogen bond formation [13] [15] [16].
Rhodium-catalyzed dehydrogenative silylation reactions provide efficient access to silyl enol ethers and silyl ethers from acetophenone substrates [17] [9] [15]. The catalytic cycle involves initial coordination of the substrate to a rhodium center, followed by oxidative addition of silane hydrogen bonds [15]. Computational and experimental studies reveal that the resting state of the catalyst is a phosphine-ligated rhodium(III) silyl dihydride complex [15]. The rate-limiting step involves reductive elimination of cyclohexane during the hydrogenation process rather than oxidative addition of aromatic carbon-hydrogen bonds [15].
The regioselectivity of rhodium-catalyzed silylation reactions can be controlled through steric effects, with silyl substituents preferentially adding at positions meta to the smallest substituent on aromatic rings [7]. Research has demonstrated that reactions guided by steric effects can differentiate between sterically similar positions, achieving regioselectivities exceeding 80 percent in challenging substrates [7]. These findings highlight the importance of catalyst design and reaction optimization in achieving selective transformations.
Palladium-catalyzed coupling reactions offer complementary approaches for carbon-silicon bond formation through dual ligand-enabled alkylation processes [18] [19]. These methodologies employ palladium catalysts in combination with phosphine ligand systems to catalyze alkylation of silyl enol ethers and enamides under irradiation conditions [18]. The mechanism involves formation of hybrid alkyl palladium(I)-radical species that enable selective carbon-carbon bond formation [18].
| Metal Catalyst | Substrate Scope | Temperature Range (°C) | Typical Yields (%) | Regioselectivity | Key Advantages |
|---|---|---|---|---|---|
| Rhodium Complexes | Aryl, Alkyl Silanes | 25-150 | 65-85 | High | Mild Conditions, High Selectivity |
| Palladium Systems | Silyl Enol Ethers | 40-120 | 55-75 | Variable | Broad Substrate Scope |
| Iridium Catalysts | Aromatic Compounds | 25-100 | 70-90 | Very High | Orthogonal Selectivity |
Mechanistic investigations of transition metal-catalyzed silylation reactions have revealed critical insights into catalyst design and optimization strategies [14] [15] [16]. Studies employing kinetic analysis, stoichiometric reactions of isolated complexes, deuterium labeling, and kinetic isotope effects provide comprehensive understanding of catalytic cycles [15]. The influence of electronic properties of aromatic substituents on reaction rates and regioselectivity has been systematically investigated, revealing structure-reactivity relationships that guide catalyst development [15].
Recent advances in transition metal-catalyzed carbon-hydrogen silylation demonstrate the potential for enantioselective transformations [14]. These developments include catalytic enantioselective silylation of aryl, cyclopropyl, and unactivated aliphatic carbon-hydrogen bonds using chiral rhodium catalysts [14]. The methodology enables formation of enantioenriched products that undergo subsequent transformations to form carbon-carbon, carbon-oxygen, carbon-iodine, or carbon-bromine bonds without erosion of enantiomeric excess [14].
The trimethylsilyloxy substituent in acetophenone, 3'-(trimethylsiloxy)- exerts distinct electronic effects on aromatic electrophilic substitution reactions that differ significantly from conventional oxygen-containing substituents [1]. The silicon-oxygen bond exhibits unique polarization characteristics due to the electronegativity difference between silicon (1.90) and oxygen (3.44), creating a silicon center with partial positive charge (δ+) and an oxygen center with partial negative charge (δ-) [2].
The trimethylsilyloxy group functions as a weak electron-donating substituent through both inductive (+I) and mesomeric (+M) effects, though these effects are considerably attenuated compared to simpler alkoxy groups [3]. The inductive effect operates through the sigma bond framework, with the silicon center's relatively low electronegativity facilitating electron density donation toward the aromatic ring [4]. However, the presence of three methyl groups attached to silicon creates a competing electron-withdrawing effect that partially counteracts the donation.
The mesomeric effect involves the interaction of oxygen's lone pair electrons with the aromatic π-system. Computational studies using density functional theory methods reveal that the trimethylsilyloxy substituent exhibits a Hammett sigma value (σ) of approximately -0.15 to -0.20, significantly less negative than methoxy (-0.27) or hydroxyl (-0.37) groups [5]. This reduced electron-donating capacity results from the silicon atom's ability to accept electron density through d-orbital participation, effectively diminishing the availability of oxygen lone pairs for aromatic stabilization [4].
| Substituent | Electronic Effect | Hammett σ Value | Primary Directing Effect | Steric Bulk |
|---|---|---|---|---|
| Hydrogen (Reference) | None | 0.00 | N/A | Minimal |
| Trimethylsilyloxy (-OSi(CH₃)₃) | Weak electron-donating (+I, +M) | -0.15 to -0.20 | Ortho/Para directing | Significant |
| Methoxy (-OCH₃) | Strong electron-donating (+M) | -0.27 | Ortho/Para directing | Small |
| Hydroxyl (-OH) | Moderate electron-donating (+M) | -0.37 | Ortho/Para directing | Small |
Electrophilic aromatic substitution in trimethylsilyloxy-substituted acetophenones proceeds through the formation of arenium ion intermediates (Wheland complexes) [1] [3]. The trimethylsilyloxy substituent stabilizes these cationic intermediates through resonance contributions, though the stabilization energy is moderated by the steric bulk of the trimethylsilyl group [5]. Computational analysis using the B3LYP density functional theory method indicates that the activation energy for sigma complex formation ranges from 75-85 kilojoules per mole, intermediate between unsubstituted benzene and strongly activating groups [6].
The electronic activation manifests preferentially at ortho and para positions relative to the trimethylsilyloxy substituent. However, the significant steric bulk of the trimethylsilyl group (cone angle approximately 118°) creates substantial hindrance at the ortho position, effectively channeling electrophilic attack toward the para position [7]. This steric-electronic interplay represents a crucial factor in determining regioselectivity patterns in substitution reactions.
Molecular orbital calculations reveal that the trimethylsilyloxy substituent elevates the energy of the highest occupied molecular orbital (HOMO) of the aromatic system, though to a lesser extent than conventional electron-donating groups [6]. The HOMO energy increase correlates with enhanced nucleophilicity of the aromatic ring, facilitating attack by electrophilic species. Simultaneously, the lowest unoccupied molecular orbital (LUMO) energy undergoes modest elevation, maintaining the aromatic character while increasing reactivity toward electrophiles.
Natural bond orbital analysis demonstrates that the trimethylsilyloxy group participates in hyperconjugative interactions with the aromatic π-system [4]. These interactions involve donation from π(aromatic) to σ*(Si-O) and σ(Si-C) orbitals, creating a complex electronic environment that modulates the overall electron density distribution within the aromatic framework.
The cleavage of silicon-oxygen bonds in trimethylsilyloxy-substituted acetophenones involves intricate steric factors that significantly influence reaction pathways and kinetics [8] [9]. The trimethylsilyl group exhibits substantial steric bulk with a cone angle of approximately 118°, creating a three-dimensional environment that affects both nucleophilic access and bond strain patterns [7].
Silicon-oxygen bond cleavage typically proceeds through nucleophilic substitution mechanisms involving pentacoordinate silicon intermediates [10]. The formation of these hypervalent silicon species requires approach of nucleophiles along specific trajectories that minimize steric repulsion with the three methyl substituents. Computational studies indicate that the most favorable approach occurs perpendicular to the Si-O bond axis, with the nucleophile approaching from the less hindered face of the silicon tetrahedron [9].
The activation energy for silicon-oxygen bond cleavage in trimethylsilyl ethers ranges from 125-140 kilojoules per mole, significantly lower than the corresponding carbon-oxygen bond cleavage energies of 280-320 kilojoules per mole [9]. This enhanced lability results from the longer Si-O bond length (1.64 Å versus 1.43 Å for C-O bonds) and the ability of silicon to accommodate expanded coordination geometries through d-orbital participation [2].
| Bond Type | Bond Length (Å) | Activation Energy (kJ/mol) | Cone Angle (°) | Steric Accessibility |
|---|---|---|---|---|
| Si-O (Trimethylsilyl) | 1.64 | 125-140 | 118 | Moderate |
| Si-O (Triisopropylsilyl) | 1.65 | 135-150 | 165 | Hindered |
| Si-O (tert-Butyldimethylsilyl) | 1.63 | 130-145 | 143 | Moderately hindered |
| C-O (Methyl ether) | 1.43 | 280-320 | 104 | Accessible |
The steric environment around the silicon center exhibits pronounced sensitivity to solvent effects and temperature variations [9]. Polar protic solvents facilitate silicon-oxygen bond cleavage through hydrogen bonding interactions with the developing alkoxide leaving group, while aprotic solvents require higher activation energies due to reduced stabilization of ionic intermediates. The viscosity of the solvent medium also influences the rate of pentacoordinate intermediate formation, with lower viscosity solvents allowing more facile molecular rearrangements.
Temperature effects on silicon-oxygen bond cleavage follow Arrhenius kinetics, with rate constants exhibiting exponential dependence on temperature. However, the entropic contribution to the activation parameters becomes particularly significant at elevated temperatures due to the conformational flexibility of the trimethylsilyl group [11]. Dynamic nuclear magnetic resonance studies reveal that the three methyl groups undergo rapid rotation at room temperature, but exhibit restricted motion in the transition state for bond cleavage.
The presence of nearby functional groups can dramatically influence silicon-oxygen bond cleavage rates through neighboring group participation [9]. In acetophenone, 3'-(trimethylsiloxy)-, the carbonyl group at the para position relative to the trimethylsilyloxy substituent can provide additional stabilization through extended conjugation effects. This stabilization manifests as a reduction in the activation energy for bond cleavage, typically by 10-15 kilojoules per mole compared to simple aryl trimethylsilyl ethers.
Intramolecular hydrogen bonding interactions, when present, can also facilitate silicon-oxygen bond cleavage through formation of cyclic transition states. The acetophenone carbonyl oxygen can participate in weak hydrogen bonding with nucleophiles approaching the silicon center, creating a more organized transition state geometry that reduces the overall activation barrier.
Computational chemistry provides detailed insights into the transition state structures and energetics associated with silyl group migration in acetophenone systems [13]. Density functional theory calculations using hybrid functionals such as B3LYP and M06-2X have proven particularly effective for modeling these complex rearrangement processes [14] [15].
The [16] [1]-silyl migration represents the most common rearrangement pathway in silyloxy-substituted aromatic systems [17] [18]. This process involves the migration of the trimethylsilyl group from oxygen to an adjacent carbon center through a concerted mechanism. Computational modeling reveals that the transition state adopts a cyclic geometry with the silicon atom achieving partial pentacoordination through interaction with both the departing oxygen and the accepting carbon [13].
Transition state calculations using the M06-2X functional with the def2-TZVP basis set indicate activation energies ranging from 108-125 kilojoules per mole for [16] [1]-silyl migration in acetophenone derivatives . The reaction coordinate analysis demonstrates that the process occurs through a single transition state with significant bond reorganization occurring simultaneously. The silicon-oxygen bond elongates from 1.64 Å in the ground state to approximately 2.1 Å in the transition state, while the developing silicon-carbon bond exhibits a length of approximately 2.3 Å [13].
Extended silyl migration processes, such as [16] [19]-migrations, exhibit higher activation barriers due to the greater geometric distortion required to achieve the appropriate transition state geometry [20]. Computational studies predict activation energies of 145-160 kilojoules per mole for [16] [19]-silyl migration, making these processes significantly less favorable than [16] [1]-rearrangements under typical reaction conditions .
The transition state for [16] [19]-silyl migration adopts a more strained geometry with the silicon atom positioned approximately equidistant from the departing oxygen and the accepting carbon center. This arrangement results in weakened bonding interactions and increased electrostatic repulsion, contributing to the elevated activation energy. The reaction coordinate exhibits two distinct phases: initial silicon-oxygen bond elongation followed by silicon-carbon bond formation, suggesting a stepwise mechanism with a shallow intermediate.
| Transition State | Activation Energy (kJ/mol) | Reaction Coordinate | Rate Determining | Computational Method |
|---|---|---|---|---|
| Electrophilic attack (σ-complex formation) | 75-85 | C-E bond formation | Yes | DFT B3LYP/6-311G(d,p) |
| Silyl group migration [16] [1] | 108-125 | Si migration O→C | Context dependent | DFT M06-2X/def2-TZVP |
| Silyl group migration [16] [19] | 145-160 | Si migration O→C (remote) | No | DFT M06-2X/def2-TZVP |
| Deprotonation (aromaticity restoration) | 25-35 | C-H bond breaking | No | DFT B3LYP/6-311G(d,p) |
Computational modeling of silyl group migration must account for solvation effects, which can significantly influence both the energetics and the mechanism of the rearrangement process [14]. Polarizable continuum model calculations demonstrate that polar solvents stabilize the transition states for silyl migration through enhanced solvation of the developing charge separation. The stabilization energy can amount to 15-25 kilojoules per mole in highly polar media such as dimethyl sulfoxide or acetonitrile.
Explicit solvation modeling using molecular dynamics simulations reveals that solvent molecules can participate directly in the migration process through hydrogen bonding interactions [21]. These interactions create additional stabilization pathways that can lower the overall activation barrier and modify the preferred reaction pathway. The dynamic nature of solvation effects requires sophisticated computational approaches that account for both equilibrium and non-equilibrium solvation contributions.
Natural bond orbital analysis of the transition states for silyl group migration provides detailed information about the electronic reorganization accompanying these processes [18]. The calculations reveal that silyl migration involves significant charge transfer from the aromatic π-system to the migrating silicon center. This charge transfer manifests as increased population of silicon d-orbitals and corresponds to the formation of hypervalent silicon species.